molecular formula C18H20N2O4S2 B2627214 3-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide CAS No. 857497-89-3

3-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2627214
CAS RN: 857497-89-3
M. Wt: 392.49
InChI Key: PWALHQBRPUTTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality 3-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound has been identified as part of a series with potential antitumor activity. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, which share structural similarities, have shown remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines. This indicates a promising avenue for the development of new cancer therapies [Sławiński & Brzozowski, 2006].

Antimicrobial and Anti-inflammatory Activities

Synthesis and evaluation of new derivatives have highlighted their potential in treating microbial infections and inflammation. Certain compounds in this category exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action [Zablotskaya et al., 2013].

Enzyme Inhibition and Wound Healing

4-Thiazolidinone derivatives, structurally related to the compound , have been designed and synthesized for their potential to affect the inflammatory/oxidative process, indicating a promising application in wound healing and the inhibition of matrix metalloproteinases (MMPs) [Incerti et al., 2018].

Photosensitizer for Photodynamic Therapy

The compound's derivatives have been explored for their photophysical and photochemical properties, suggesting their utility as photosensitizers in photodynamic therapy, especially for cancer treatment. This is due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield [Pişkin et al., 2020].

Environmental Occurrence and Exposure Assessment

Research has also focused on the environmental occurrence of benzothiazole and benzenesulfonamide derivatives, assessing human exposure to these compounds through air particulate matter, indicating an environmental health perspective [Maceira et al., 2018].

properties

IUPAC Name

3-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-18(2)10-13-16(14(21)11-18)25-17(19-13)20-15(22)8-9-26(23,24)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWALHQBRPUTTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide

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